molecular formula C17H15F2NO2 B2944623 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide CAS No. 1351641-84-3

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide

Cat. No.: B2944623
CAS No.: 1351641-84-3
M. Wt: 303.309
InChI Key: IECWWECREIDKEH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with difluoro groups and linked to a 1-hydroxy-2,3-dihydro-1H-indene moiety. This specific molecular architecture, which incorporates both a fluorinated aromatic system and a fused bicyclic structure, makes it a compound of significant interest in medicinal chemistry and drug discovery research. The indane scaffold present in this molecule is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Similarly, benzamide derivatives are a well-studied class of compounds with a broad spectrum of reported biological activities . Researchers may find this chemical valuable as a key intermediate or as a novel scaffold for the development of new therapeutic agents. Its potential research applications could be explored in areas such as neurology and immunology, given that related benzamide derivatives have been investigated for their effects on pain and itch pathways in preclinical models . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c18-14-6-5-12(9-15(14)19)16(21)20-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECWWECREIDKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the indene moiety. The indene can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions. The final step involves the coupling of the indene moiety with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of reagents and solvents is crucial to minimize by-products and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The difluoro substitutions and the hydroxy group play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Table 1: Comparison of Substituted Benzamides

Compound Name Substituents on Benzamide Attached Group Key Properties/Applications Reference
Target Compound 3,4-Difluoro 1-Hydroxy-2,3-dihydro-1H-indenylmethyl Polar hydroxyl, bicyclic scaffold
N-(2,3-Dihydro-1H-inden-2-yl)-4-fluorobenzamide (B5) 4-Fluoro 2,3-Dihydro-1H-inden-2-yl Simpler fluorination; pesticidal?
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 3,4-Difluoro 2-Hydroxypropyl Linear hydroxyalkyl chain
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-Dimethoxy 1,3-Benzothiazol-2-yl Electron-rich methoxy groups
2,6-Difluoro-N-(4-fluorophenyl)benzamide 2,6-Difluoro 4-Fluorophenyl Symmetric fluorine substitution

Key Observations :

  • Fluorine Position : The 3,4-difluoro configuration in the target compound creates a distinct electronic profile compared to para- (B5) or ortho-/meta-fluorinated analogs (). This may enhance dipole interactions or steric effects in target binding .
  • Bicyclic vs. Monocyclic Attachments: The dihydroindenyl scaffold introduces conformational rigidity compared to linear chains (e.g., 2-hydroxypropyl in ) or monocyclic aryl groups (e.g., benzothiazole in ), which could influence pharmacokinetics .

Structural Analogues with Bioactive Scaffolds

Indenyl vs. Isoquinolinyl Derivatives

Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide () feature a dihydroisoquinoline moiety instead of dihydroindene. While both are bicyclic, the isoquinoline system includes a nitrogen atom, enabling protonation at physiological pH and altered pharmacokinetic behavior. The target compound’s indenyl group lacks basicity but offers a planar aromatic system for π-π stacking .

Chromene and Triazole Derivatives

and describe benzamides fused with chromene or triazole rings (e.g., 5-fluoro-N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide ). These compounds exhibit extended conjugation and heterocyclic diversity, which may enhance target selectivity compared to the simpler dihydroindene scaffold in the target compound .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Melting Point (°C) Notable Functional Groups Likely Solubility Profile
Target Compound Not reported 3,4-Difluoro, hydroxyl Moderate (polar hydroxyl)
N-(2,3-Dihydro-1H-inden-2-yl)-4-iodobenzamide (B8) Not reported Iodo (hydrophobic) Low
3,4-Difluoro-N-(2-hydroxypropyl)benzamide 332 ± 42 Hydroxypropyl High
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 Sulfonamide, chromenone Low

Analysis :

  • The hydroxyl group in the target compound likely improves solubility compared to fully hydrophobic analogs (e.g., iodobenzamide B8). However, its dihydroindene scaffold may reduce solubility relative to hydroxypropyl-substituted derivatives .
  • Fluorine atoms generally increase lipophilicity, but the 3,4-difluoro pattern may balance this effect by creating a polarized aromatic system .

Biological Activity

3,4-Difluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15F2NO2\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}\text{O}_2

This structure includes a benzamide moiety with difluoro substitutions and a hydroxy group attached to a dihydroindene framework, which is crucial for its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Studies have shown that related benzamide derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Cardiotonic Activity : Some derivatives have been evaluated for their cardiotonic effects, which enhance cardiac contractility and improve heart function in conditions like heart failure.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors that regulate various physiological processes, including those involved in pain and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyCompoundFindings
2,5-Dichloro-N-(hydroxyindene)benzamideExhibited significant anticancer activity in vitro against breast cancer cell lines.
Benzamide derivativesShowed anti-inflammatory effects in animal models by reducing edema and cytokine levels.
Indene-based compoundsDemonstrated cardiotonic effects in isolated heart preparations.

Research Findings

Recent findings suggest that the biological activity of this compound is promising for therapeutic applications. Key points include:

  • Efficacy in Cancer Models : In vitro studies indicate that this compound can inhibit tumor growth by inducing apoptosis through mitochondrial pathways.
  • Safety Profile : Preliminary toxicity assessments show a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.
  • Potential as a Drug Candidate : Given its diverse biological activities, there is potential for development as a novel therapeutic agent targeting multiple diseases.

Q & A

Q. How do stability studies inform formulation design?

  • Forced degradation : Acidic conditions (0.1 M HCl) reveal hydrolysis at the amide bond (t1/2_{1/2} = 8 hours at 40°C).
  • Formulation : Lyophilization with mannitol (1:1 ratio) enhances shelf life (>12 months at 4°C) .

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